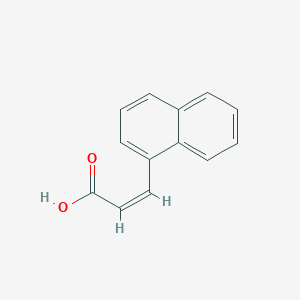

3-(1-Naphthyl)acrylic acid

Descripción general

Descripción

3-(1-Naphthyl)acrylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of polymers, pharmaceuticals, and materials with specific optical or electronic properties. Its synthesis, molecular structure, and properties have been studied to understand its reactivity and potential applications.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods, including asymmetric synthesis and copper-catalyzed borylative cyclization. For instance, asymmetric synthesis of related naphthyl-acrylic acid derivatives has been developed as key intermediates for neurodegenerative disease agents, utilizing asymmetric hydrogenation of hindered acrylic acid (Ikemoto et al., 2004). Additionally, copper-catalyzed borylative cyclization has been employed for the efficient synthesis of 3-boryl-1-naphthylamines, which are precursors to functionalized 1-naphthylamines (Xiong et al., 2018).

Molecular Structure Analysis

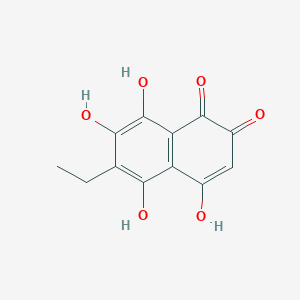

X-ray analysis provides insights into the molecular structure of 1-naphthaleneacrylic acid, revealing its crystalline form and the influence of substituents on its conformation (Tyl et al., 2012). This structural analysis is crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including polymerization and the formation of derivatives with potential applications in materials science. For example, the synthesis of naphthyl acrylate polymers showcases the compound's ability to form materials with good thermal stability (Thamizharasi & Reddy, 2000).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability, are analyzed to assess their suitability for various applications. The thermal decomposition temperatures and molecular weights of naphthyl acrylate polymers have been studied, highlighting their potential for high-performance materials.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in polymerization reactions and ability to form stable compounds, are of significant interest. Research into the living anionic polymerization of acrylates, such as the controlled synthesis of poly(1-adamatyl acrylate), reveals the compound's versatility and potential for creating polymers with specific characteristics (Lu et al., 2016).

Aplicaciones Científicas De Investigación

Photophysical Investigations of Water-Soluble Copolymers : Copolymers with acrylic acid and methacrylic acid are studied for their photophysical properties in aqueous solutions, with a focus on the behavior of naphthyl chromophores and the impact of pH, salts, and surfactants on their interactions (McCormick, Hoyle, & Clark, 1991).

Controlled Activity Polymers for Plant Growth Regulation : Synthesis and characterization of copolymers of acrylic acid and isomeric N-akylacrylamide with pendent β-naphthol esters moieties are performed. These water-soluble copolymers are potentially useful as plant growth regulators through the hydrolytic release of β-naphthol (Boudreaux, Bunyard, & McCormick, 1996).

Hydrolytic Release Studies in Copolymers : The release of β-naphthol from acrylic acid copolymers is studied, showing dependency on the nature of the monomer, the spacing from the polymer backbone, and pH conditions. This research contributes to understanding the hydrophilic and hydrophobic balance in polymer design (Boudreaux, Bunyard, & McCormick, 1996).

Enantioselective Aza Morita-Baylis-Hillman Reaction : Studies on the aza-MBH reaction of imines and beta-naphthyl acrylate reveal high enantiomeric excess and yield under certain catalytic conditions. This has implications for the synthesis of asymmetric compounds in organic chemistry (Abermil, Masson, & Zhu, 2008).

Synthesis of Naphthocyclobutenes : Research on the production of naphthocyclobutenes from α-naphthyl acrylates demonstrates the potential of using visible-light energy-transfer catalysis for synthesizing complex cyclic compounds (Peez, Schmalz, Harms, & Koert, 2019).

Luminescence Studies of Polymer Matrices : Investigations into the phosphorescence characteristics of naphthyl labeled poly(acrylic acid) film samples reveal the influence of polymer matrix composition on triplet emission levels. This is significant for developing advanced materials with specific optical properties (Ebdon, Soutar, Brown, Lane, McCabe, & Swanson, 1999).

Fluorescent Dyes as Hydrophobic Modifiers of Polyelectrolytes : The study of poly(acrylic acid)s labelled with naphthyl groups contributes to understanding the photophysical properties and behavior of polymers under varying pH conditions (Anghel, Alderson, Winnik, Mizusaki, & Morishima, 1998).

Electrochemical Immunosensor Development : Research into the development of immunosensors for tumor necrosis factor α, utilizing naphthyl phosphate hydrolysis for detection, shows the potential of acrylic acid derivatives in biomedical applications (Yin, Liu, Jiang, & Zhu, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

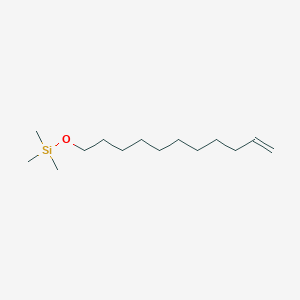

3-(1-Naphthyl)acrylic acid is a unique chemical compound with the molecular formula C13H10O2 . . It’s often used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of various drugs, but the exact targets remain unclear.

Mode of Action

As a pharmaceutical intermediate, it’s likely that it undergoes further reactions to form active compounds. These compounds may interact with their targets in a variety of ways, depending on their structure and the nature of the target .

Biochemical Pathways

Given its role as a pharmaceutical intermediate, it’s plausible that the compound could be involved in a variety of biochemical pathways, depending on the final product it’s used to synthesize .

Pharmacokinetics

As a pharmaceutical intermediate, its pharmacokinetic profile would likely depend on the specific drug it’s used to produce .

Result of Action

As an intermediate in pharmaceutical synthesis, its effects would likely be indirect, resulting from the action of the final drug product .

Action Environment

Like all chemical reactions, factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and stability .

Propiedades

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13026-12-5 | |

| Record name | 3-(1-Naphthyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 8-halo substituents on the naphthyl ring affect the acidity of 3-(1-Naphthyl)propiolic acid and its reactivity in esterification reactions?

A1: Research indicates that introducing 8-bromo or 8-chloro substituents on the naphthyl ring of 3-(1-Naphthyl)propiolic acid leads to a decrease in acidity compared to the unsubstituted parent compound. This is evidenced by the lower pKa values observed for the 8-halo substituted derivatives in 80% (w/w) 2-methoxyethanol–water at 25 °C. [] This phenomenon is attributed to a reversed dipolar effect, where the electron-withdrawing nature of the halogen substituents destabilizes the conjugate base.

Q2: Does the presence of 8-halo substituents on the naphthyl ring have any steric influence on the alkaline hydrolysis of methyl 3-(1-Naphthyl)propiolates?

A2: Interestingly, research suggests that the presence of 8-halo substituents on the naphthyl ring does not cause significant steric hindrance during the alkaline hydrolysis of the corresponding methyl esters. [] Although the 8-halo substituents retard the reaction rate, this effect is primarily attributed to the electronic influence (reversed dipolar effect) rather than steric bulk. This conclusion is supported by the agreement between experimental rate data and predictions based on electronic effects alone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)